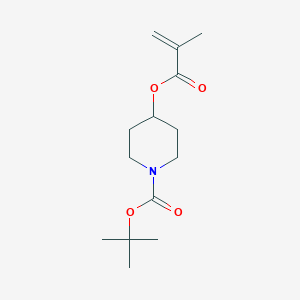

1-Boc-4-piperidyl Methacrylate

Description

1-Boc-4-piperidyl methacrylate is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a methacrylate ester at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₅NO₄, combining the steric bulk of the Boc group with the reactive methacrylate moiety. The Boc group enhances stability during synthetic processes, particularly in peptide and polymer chemistry, while the methacrylate functionality allows for radical polymerization, making it valuable in creating tailored polymers for drug delivery or coatings .

Key physicochemical properties include:

Properties

Molecular Formula |

C14H23NO4 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

tert-butyl 4-(2-methylprop-2-enoyloxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H23NO4/c1-10(2)12(16)18-11-6-8-15(9-7-11)13(17)19-14(3,4)5/h11H,1,6-9H2,2-5H3 |

InChI Key |

OPBBOBUIIJVYCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-piperidyl Methacrylate can be synthesized through a series of chemical reactions involving piperidine and methacrylic acid derivatives. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield 1-Boc-4-piperidyl Methacrylate .

Industrial Production Methods

Industrial production of 1-Boc-4-piperidyl Methacrylate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often includes purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-piperidyl Methacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted methacrylate compounds .

Scientific Research Applications

1-Boc-4-piperidyl Methacrylate has a wide range of scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the development of bioactive molecules and drug delivery systems.

Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1-Boc-4-piperidyl Methacrylate involves its interaction with various molecular targets and pathways. The methacrylate group allows it to participate in polymerization reactions, forming polymers with specific properties. The piperidine moiety can interact with biological targets, potentially leading to bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Insights :

Table 1: Comparative Physicochemical Data

| Compound Name | LogP | Solubility (mg/mL) | Stability (pH 7.4) | |

|---|---|---|---|---|

| 1-Boc-4-piperidyl methacrylate | 2.8 | 0.15 (DMSO) | Stable (24 hrs) | |

| Ethyl 1-Boc-piperidine-4-carboxylate | 2.5 | 0.30 (DMSO) | Stable (48 hrs) | |

| 1-Boc-4-(methylamino)piperidine | 1.9 | 0.45 (Water) | Stable (72 hrs) |

Key Insights :

- Biological Inertness: Unlike bioactive analogs (e.g., kinase inhibitors), 1-Boc-4-piperidyl methacrylate is primarily a synthetic intermediate or monomer .

- Solubility Trends : Higher hydrophobicity (LogP ~2.8) limits aqueous solubility compared to amine-substituted analogs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Boc-4-piperidyl methacrylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves protecting the amine group of 4-piperidinol with a tert-butoxycarbonyl (Boc) group, followed by methacrylation. Key steps include:

- Protection : React 4-piperidinol with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours .

- Methacrylation : Use methacrylic anhydride or methacryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Monitor reaction progress via TLC or HPLC.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of Boc-piperidinol to methacrylating agent) and use anhydrous solvents to minimize hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 1-Boc-4-piperidyl methacrylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ ~1.4 ppm for Boc tert-butyl protons, δ ~5.6–6.1 ppm for methacrylate vinyl protons) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>98%). Mass spectrometry validates molecular weight (expected [M+H]⁺ = ~269.3 g/mol) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc and methacrylate) and ~1150 cm⁻¹ (C-O-C stretch) confirm functional groups .

Q. What are the recommended storage conditions and handling precautions for 1-Boc-4-piperidyl methacrylate?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis or polymerization. Avoid exposure to oxidizers or moisture .

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How does the Boc protection group influence the reactivity of 1-Boc-4-piperidyl methacrylate in radical polymerization compared to unprotected derivatives?

- Methodological Answer :

- The Boc group sterically hinders the amine, reducing side reactions (e.g., chain transfer) during polymerization. To compare reactivity:

Synthesize unprotected 4-piperidyl methacrylate (remove Boc with TFA/DCM, 1:10 v/v, 2 hours).

Perform radical polymerization (AIBN initiator, 60–70°C, toluene) under identical conditions for both derivatives.

Analyze molecular weight (GPC) and polydispersity index (PDI). Boc-protected monomers typically yield higher-molecular-weight polymers due to reduced termination .

Q. What methodologies evaluate the degradation kinetics of polymers derived from 1-Boc-4-piperidyl methacrylate under environmental stressors?

- Methodological Answer :

- Accelerated Aging : Expose polymer films to UV light (λ = 365 nm) or aqueous solutions (pH 4–10) at 40–60°C.

- Analysis : Track mass loss (gravimetry), molecular weight reduction (GPC), and structural changes (FT-IR, SEM). For example, PMMA analogs degrade via chain scission under UV, with rate constants calculated using Arrhenius models .

Q. How can researchers resolve discrepancies in reported solubility or reactivity data for 1-Boc-4-piperidyl methacrylate across studies?

- Methodological Answer :

- Experimental Replication : Standardize solvents (e.g., DMSO, THF) and temperatures for solubility tests. For reactivity, validate via controlled radical polymerization (e.g., RAFT) to isolate monomer-specific effects .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.